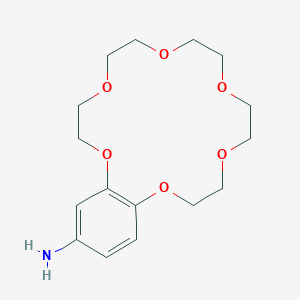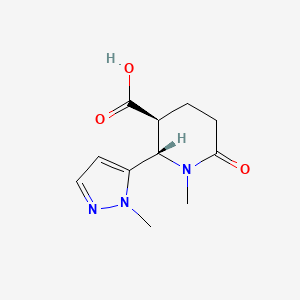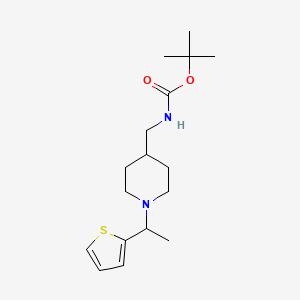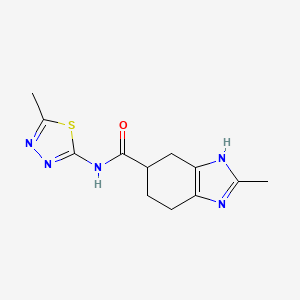![molecular formula C13H14N2O B2564532 N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 25681-32-7](/img/structure/B2564532.png)
N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide” is a compound that was obtained in high yield in the reaction between tryptamine and naproxen . It’s a newly synthesized naproxen derivative . The structure of this compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .
Synthesis Analysis
The synthesis of “this compound” involves the reaction between tryptamine and naproxen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of “this compound” was analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction between tryptamine and naproxen .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” were analyzed using 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications
Urease Inhibition Potential
Research by Nazir et al. (2018) involved synthesizing novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. This study highlights the potential therapeutic applications of indole derivatives in designing drugs against urease-related disorders (Nazir et al., 2018).
Enantioselective Alkylation Reaction
Guo et al. (2009) described the use of a phosphoric acid derived from H8-BINOL to catalyze an asymmetric alkylation of enamides with indolyl alcohols. This process yields beta-aryl 3-(3-indolyl)propanones with high yields and excellent enantioselectivity, suggesting applications in asymmetric synthesis (Guo et al., 2009).
Anticancer Activity
A study by Al-Otaibi et al. (2022) on a carboxamide derivative with potential antitumor activity, Sunitinib (DFDC), employed electronic structure approaches to explore its chemical characteristics. The research aimed at understanding the molecular basis of its anticancer activity, thus highlighting the relevance of indole derivatives in cancer research (Al-Otaibi et al., 2022).
Synthesis and Transformation Studies
Cucek and Verček (2008) focused on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing the versatility of indole derivatives in synthetic chemistry and potential pharmaceutical applications (Cucek & Verček, 2008).
Enaminones in Heterocycle Synthesis
Miura et al. (2012) explored the synthesis of enaminones through rhodium-catalyzed denitrogenative rearrangement, contributing to the field of heterocyclic chemistry and offering insights into the synthesis of complex molecules with potential biological activity (Miura et al., 2012).
Mechanism of Action
Future Directions
The future directions for “N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide” could involve further studies on its potential applications, given the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . It would be of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h2-6,9,15H,1,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGGBGZQFMMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2564454.png)




![2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2564464.png)
![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)


![3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide](/img/structure/B2564469.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564470.png)
![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)
